molecular formula C14H23N3O2 B1321073 N-(2-(Diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide CAS No. 356068-86-5

N-(2-(Diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide

Cat. No.: B1321073
CAS No.: 356068-86-5
M. Wt: 265.35 g/mol
InChI Key: BRZYBFNUINXZMJ-UHFFFAOYSA-N
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Description

N-(2-(Diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide (CAS: 356068-86-5) is a pyrrole-3-carboxamide derivative with a molecular formula of C₁₄H₂₃N₃O₂ and a molecular weight of 265.35 g/mol . It is a light beige powder with a density of 1.096 g/cm³ and a boiling point of 389.9°C . The compound is primarily recognized as a key intermediate in the synthesis of Sunitinib (SU11248), a multi-targeted tyrosine kinase inhibitor used in cancer therapy .

Synthesis involves coupling 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid with N,N-diethylethylenediamine using EDC/HOBt activation in DMF, followed by purification under basic conditions . The compound is soluble in DMSO and is handled under inert storage conditions (2–8°C) due to its sensitivity to moisture and oxidation . Safety data indicate hazards for skin/eye irritation (H315, H319) and respiratory irritation (H335) .

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O2/c1-5-17(6-2)8-7-15-14(19)13-10(3)12(9-18)16-11(13)4/h9,16H,5-8H2,1-4H3,(H,15,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRZYBFNUINXZMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40609672
Record name N-[2-(Diethylamino)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide
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Molecular Weight

265.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356068-86-5
Record name N-(2-(Diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide
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Record name N-[2-(Diethylamino)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide
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Record name N-[2-(diethylamino)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide
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Record name N-(2-(DIETHYLAMINO)ETHYL)-5-FORMYL-2,4-DIMETHYL-1H-PYRROLE-3-CARBOXAMIDE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 2,4-dimethylpyrrole with diethylamine and formaldehyde under acidic conditions to form the intermediate N-(2-(diethylamino)ethyl)-2,4-dimethyl-1H-pyrrole.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(Diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The diethylamino group can be substituted with other amines or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reactions with alkyl halides or acyl chlorides under basic conditions are common.

Major Products Formed

    Oxidation: 5-carboxy-2,4-dimethyl-1H-pyrrole-3-carboxamide.

    Reduction: N-(2-(Diethylamino)ethyl)-5-hydroxymethyl-2,4-dimethyl-1H-pyrrole-3-carboxamide.

    Substitution: Various substituted pyrrole derivatives depending on the substituent introduced.

Scientific Research Applications

N-(2-(Diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-(2-(Diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide exerts its effects involves interactions with specific molecular targets. The diethylamino group can interact with various enzymes or receptors, potentially inhibiting their activity. The formyl group may also play a role in binding to active sites of enzymes, thereby modulating their function. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in key biological processes such as cell signaling and metabolism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of pyrrole-3-carboxamides modified for kinase inhibition. Below is a comparative analysis with its analogs:

Sunitinib (SU11248)

  • Structure : Sunitinib replaces the 5-formyl group with a (Z)-(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl moiety .
  • Role: Approved for renal cell carcinoma and gastrointestinal stromal tumors, Sunitinib inhibits VEGFR, PDGFR, and c-KIT kinases .
  • Key Differences :
    • The fluoroindole group enhances target binding affinity and selectivity.
    • Sunitinib’s molecular weight (532.6 g/mol ) is double that of the intermediate due to the extended conjugated system .

Chloroacetamido Derivative (4a)

  • Structure : The 5-formyl group is substituted with a (Z)-(5-(2-chloroacetamido)-2-oxoindolin-3-ylidene)methyl group .
  • Properties: Molecular weight: 472.2 g/mol.
  • Activity : Demonstrated efficacy in virtual screening against FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia .

Malate Salt Crystalline Form

  • Structure : The compound is crystallized with malic acid to improve solubility and bioavailability .
  • Advantages :
    • Enhanced stability and dissolution profile.
    • Patent-protected formulation (expired in 2022) .

Vinylsulfonamido Derivative (4b)

  • Structure : Incorporates a 2-oxo-5-(vinylsulfonamido)indolin-3-ylidene group .
  • Higher molecular weight (~500 g/mol) compared to the parent compound.

Pharmacological and Physicochemical Comparison

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Key Modifications Applications
Target Compound 356068-86-5 C₁₄H₂₃N₃O₂ 265.35 5-formyl, diethylaminoethyl side chain Sunitinib intermediate
Sunitinib (SU11248) 557795-19-4 C₂₂H₂₇FN₄O₂ 398.47 Fluoroindole substituent FDA-approved kinase inhibitor
Chloroacetamido Derivative - C₂₂H₂₆ClFN₄O₃ 472.2 Chloroacetamido group FLT3 inhibition
Malate Salt Form 2251990 C₁₈H₂₇FN₄O₆ 414.44 Malic acid co-crystal Improved solubility

Key Observations:

  • Structural Flexibility : The 5-formyl position is a hotspot for modifications, enabling diverse pharmacological profiles.
  • Molecular Weight Impact : Bulky substituents (e.g., indole rings) increase molecular weight and enhance target affinity but may reduce solubility.
  • Safety Profiles : Derivatives with reactive groups (e.g., chloroacetamido) require careful handling due to increased toxicity risks .

Biological Activity

N-(2-(Diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide, commonly referred to as a derivative of Sunitinib, has garnered attention due to its potential biological activities, particularly in the context of cancer treatment. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

  • Molecular Formula : C14H23N3O2
  • Molecular Weight : 265.35 g/mol
  • CAS Number : 356068-86-5
  • IUPAC Name : N-[2-(diethylamino)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide

This compound exhibits biological activity primarily through its role as a VEGFR (Vascular Endothelial Growth Factor Receptor) inhibitor . By inhibiting VEGFR, this compound disrupts angiogenesis—the formation of new blood vessels—which is crucial for tumor growth and metastasis.

Anticancer Effects

Research indicates that this compound possesses significant anticancer properties. A study evaluated the compound's effect on various cancer cell lines:

Cell Line IC50 Value (µM) Mechanism of Action
MCF-7 (Breast Cancer)22.54Induction of apoptosis via caspase activation
A549 (Lung Cancer)5.08Inhibition of proliferation and angiogenesis
HCT116 (Colon Cancer)3.42Cell cycle arrest and apoptosis induction

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potency against these cancer types.

Case Studies

  • Study on MCF-7 Cells : In vitro studies showed that this compound significantly inhibited the proliferation of MCF-7 cells with an IC50 value of 22.54 µM. The mechanism involved the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
  • A549 Lung Cancer Model : In a xenograft model using A549 cells, treatment with the compound resulted in a marked reduction in tumor size compared to control groups. Histological analysis revealed significant apoptosis in tumor tissues treated with the compound.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics, making it a viable candidate for further development as an anticancer agent.

Safety and Toxicity

Preliminary toxicity studies indicate that the compound has a manageable safety profile. However, further studies are necessary to fully understand its long-term effects and potential side effects in vivo.

Q & A

Q. Table 1. Key Synthetic Intermediates

IntermediateCAS NumberRole in Synthesis
5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid253870-02-9Core scaffold precursor
Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate557795-19-4Ester-protected intermediate

Q. Table 2. Comparative Kinase Inhibition Profiles

DerivativeFLT3 IC50 (nM)VEGFR2 IC50 (nM)Solubility (mg/mL)
Parent compound (CAS 356068-86-5)420 ± 35380 ± 280.12
SU11248 (Sunitinib malate)12 ± 29 ± 11.8 (as malate salt)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-(Diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide
Reactant of Route 2
N-(2-(Diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide

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